

BRD4 Inhibitor-18: A Technical Guide for a Novel Chemical Probe

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Compound of Interest

Compound Name: *BRD4 Inhibitor-18*

Cat. No.: *B15571674*

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Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical epigenetic reader and transcriptional coactivator. Its role in regulating the expression of genes pivotal for cell cycle progression, proliferation, and oncogenesis has established it as a significant therapeutic target in various cancers and inflammatory diseases. Small molecule inhibitors that target the bromodomains of BRD4 have shown considerable promise by displacing it from chromatin, leading to the transcriptional repression of key oncogenes such as c-MYC. This guide provides a comprehensive technical overview of a novel chemical probe, **BRD4 Inhibitor-18**, for the targeted inhibition of BRD4.

BRD4 Inhibitor-18: A Profile

BRD4 Inhibitor-18 (CAS: 2451219-73-9) is a potent small molecule inhibitor of BRD4. It is characterized by a hydrophobic acetylcyclopentanyl side chain and demonstrates significant activity in suppressing cancer cell proliferation.

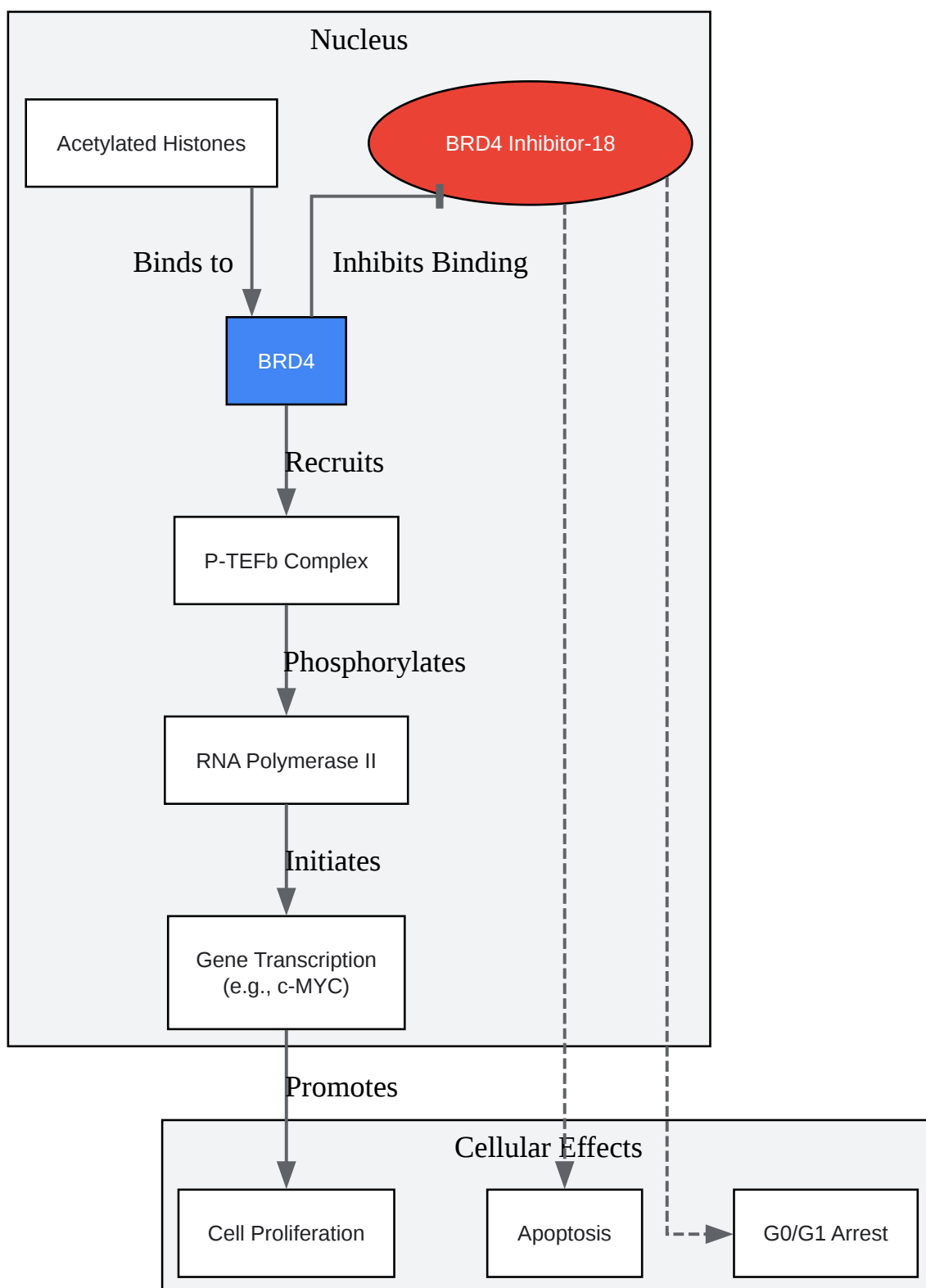
Quantitative Data Summary

Parameter	Value	Cell Line	Assay Type
IC50	110 nM[1]	Not Specified	Biochemical Assay
Biological Activity	Suppression of proliferation, apoptosis-promoting, G0/G1 cycle-arresting activity[1]	MV-4-11	Cell-based assays

Molecular Formula: $C_{26}H_{26}ClN_3O_3S$ [1]

Core Signaling Pathway of BRD4 Inhibition

BRD4 plays a crucial role in gene transcription by binding to acetylated histones and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This action phosphorylates RNA Polymerase II, initiating transcriptional elongation of target genes, including the proto-oncogene c-MYC. BRD4 inhibitors competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, displacing it from chromatin and thereby downregulating the expression of these target genes. This disruption of the BRD4-chromatin interaction leads to cell cycle arrest and apoptosis in cancer cells.



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BRD4 signaling pathway and mechanism of inhibition.

Key Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of BRD4 inhibitors like **BRD4 Inhibitor-18**. While these protocols are standard for the field, specific conditions for **BRD4 Inhibitor-18** may require optimization.

Cell Viability Assay (MTT or CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **BRD4 Inhibitor-18** on cancer cell proliferation. The MV-4-11 cell line, a human biphenotypic B myelomonocytic leukemia cell line, is a suitable model for this assay[2].

Experimental Workflow:

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References

- 1. Apoptosis | Biologically Active Compounds - chemsrc [chemsrc.com]
- 2. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
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